1,3-Dichloro-7-methoxyisoquinoline
Overview
Description
1,3-Dichloro-7-methoxyisoquinoline is an organic compound with the molecular formula C10H7Cl2NO It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 1 and 3 positions and a methoxy group at the 7 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-7-methoxyisoquinoline can be synthesized through several methods. One common approach involves the chlorination of 7-methoxyisoquinoline. The reaction typically uses chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) under controlled conditions to introduce chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-7-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or modified functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
- Substitution reactions typically yield derivatives with different functional groups replacing the chlorine atoms.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in partially or fully dechlorinated compounds.
Scientific Research Applications
1,3-Dichloro-7-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is ongoing research into the potential therapeutic applications of this compound and its derivatives. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-dichloro-7-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1,3-Dichloro-7-methoxyisoquinoline can be compared with other isoquinoline derivatives:
1,3-Dichloroisoquinoline: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
7-Methoxyisoquinoline:
1,3-Dichloro-6-methoxyisoquinoline: Similar structure but with the methoxy group at a different position, leading to variations in reactivity and function.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,3-Dichloro-7-methoxyisoquinoline (DCMI) is an organic compound with notable biological activity, primarily due to its unique molecular structure characterized by two chlorine atoms and a methoxy group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology for its potential therapeutic applications.
- Molecular Formula : C₁₀H₇Cl₂NO
- Molecular Weight : 232.07 g/mol
- Structure : The compound consists of an isoquinoline backbone with chlorine substituents at the 1 and 3 positions and a methoxy group at the 7 position.
The biological activity of DCMI is attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity and influence cellular signaling pathways. The specific mechanisms include:
- Enzyme Inhibition : DCMI has been shown to inhibit certain enzymes, which can lead to altered metabolic processes.
- Receptor Modulation : The compound may bind to specific receptors, influencing their activation or inhibition.
Biological Activities
Research has indicated several biological activities associated with DCMI:
- Antimicrobial Activity : DCMI exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that DCMI may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Evidence suggests that DCMI may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of DCMI:
- Study on Antimicrobial Activity : In vitro tests demonstrated that DCMI effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
- Anticancer Research : A study conducted on human breast cancer cell lines showed that DCMI reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.
- Neuroprotection Study : In a model of oxidative stress induced by hydrogen peroxide, DCMI treatment resulted in a significant reduction in cell death compared to untreated controls, indicating its protective effects on neuronal cells.
Comparative Analysis
To better understand the unique properties of DCMI, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,3-Dichloroisoquinoline | Lacks methoxy group | Moderate antimicrobial |
7-Methoxyisoquinoline | Lacks chlorine substituents | Weak anticancer properties |
1,3-Dichloro-6-methoxyisoquinoline | Similar structure but different position of methoxy group | Reduced neuroprotective effects |
Properties
IUPAC Name |
1,3-dichloro-7-methoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-3-2-6-4-9(11)13-10(12)8(6)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQUBMFDFROOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N=C(C=C2C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-40-3 | |
Record name | 1,3-dichloro-7-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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